molecular formula C8H11KN2O2S B6143487 potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1011405-09-6

potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B6143487
CAS No.: 1011405-09-6
M. Wt: 238.35 g/mol
InChI Key: AKJAMUUHFNTQSO-UHFFFAOYSA-M
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Description

Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C(8)H({11})KN(_2)O(_2)S It is a potassium salt of a thiazole derivative, characterized by the presence of a thiazole ring substituted with an amino group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated carboxylic acid.

    Substitution Reaction: The amino group is introduced via a substitution reaction where the thiazole ring is reacted with an appropriate amine, such as 2-methylpropylamine.

    Formation of the Potassium Salt: The final step involves neutralizing the carboxylic acid group with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processing: Depending on the scale, batch reactors or continuous flow reactors can be used.

    Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the pure compound.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of thiazole derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and carboxylate groups can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Potassium 2-amino-1,3-thiazole-4-carboxylate: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical reactivity.

    Potassium 2-[(2-ethylpropyl)amino]-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its properties.

Uniqueness

Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is unique due to the presence of the 2-methylpropyl group, which can influence its steric and electronic properties. This uniqueness can lead to different biological activities and chemical reactivities compared to other thiazole derivatives.

Properties

IUPAC Name

potassium;2-(2-methylpropylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJAMUUHFNTQSO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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